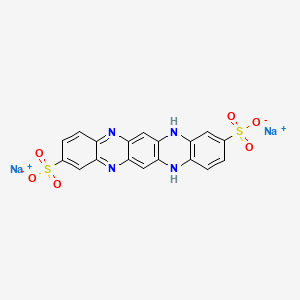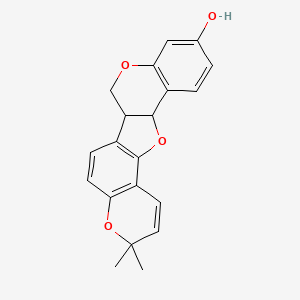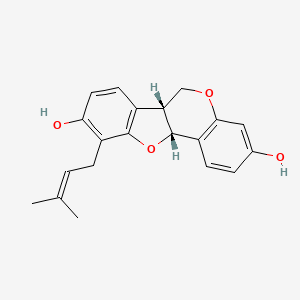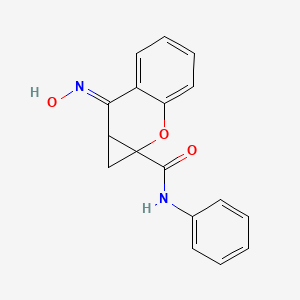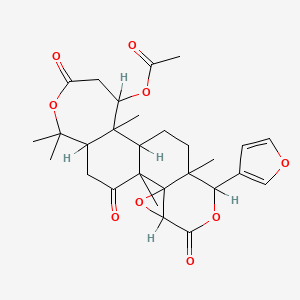
Nomilin
Descripción general
Descripción
Nomilin es un miembro destacado de la familia de los limonoides, que son metabolitos secundarios de las plantas también conocidos como tetranortriterpenoides. Se encuentra principalmente en frutas cítricas comestibles comunes como limones, limas, naranjas, pomelos y mandarinas. This compound también está presente en las medicinas tradicionales chinas derivadas de cítricos, como la semilla de mandarina, la cáscara de mandarina y el fructus aurantii immaturus . This compound y sus análogos exhiben una variedad de actividades biológicas y farmacológicas, que incluyen efectos anticancerígenos, inmunomoduladores, antiinflamatorios, antiobesidad, antivirales, antiosteoclastogénicos, antioxidantes y neuroprotectores .
Aplicaciones Científicas De Investigación
Nomilin tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria. Algunas de las aplicaciones clave incluyen:
Inmunomodulador: Se ha encontrado que this compound modula el sistema inmunitario al mejorar la actividad de las células inmunitarias y reducir la inflamación.
Antiinflamatorio: This compound exhibe propiedades antiinflamatorias al inhibir la producción de citoquinas y enzimas proinflamatorias.
Antiobesidad: Se ha demostrado que this compound reduce el peso corporal y mejora la tolerancia a la glucosa en ratones obesos.
Antiviral: This compound ha demostrado actividad antiviral contra varios virus, incluido el VIH-1 y el SARS-CoV-2.
Antiosteoclastogénico: This compound inhibe la formación y la actividad de los osteoclastos, que participan en la resorción ósea.
Antioxidante: This compound exhibe propiedades antioxidantes al eliminar los radicales libres y reducir el estrés oxidativo.
Neuroprotector: Se ha encontrado que this compound protege a las neuronas del daño y mejora la función cognitiva.
Mecanismo De Acción
El mecanismo de acción de nomilin involucra varios objetivos y vías moleculares. Algunos de los mecanismos clave incluyen:
Inhibición de la invasión de células tumorales: This compound inhibe la invasión de células tumorales al regular a la baja la expresión de metaloproteinasas de la matriz (MMP) y otros factores proinvasivos.
Inducción de la apoptosis: This compound induce la apoptosis en las células cancerosas al regular al alza la expresión de genes proapoptóticos como p53, Bax, caspasa-3 y caspasa-9, y regular a la baja la expresión de genes antiapoptóticos como Bcl-2 y ciclina-D1.
Modulación de la respuesta inmune: This compound modula la respuesta inmune al mejorar la actividad de las células inmunitarias y reducir la producción de citoquinas proinflamatorias.
Inhibición de la replicación viral: This compound inhibe la replicación viral al suprimir la actividad de las proteasas virales y otras enzimas virales.
Análisis Bioquímico
Biochemical Properties
Nomilin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activation of matrix metalloproteinases . This interaction plays a crucial role in its anti-metastatic potential .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit tumor cell invasion . Furthermore, it influences cell function by modulating gene expression and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis, characterized by an increase in the sub-G1 fraction of cells with chromatin condensation and membrane blebbing . It also downregulates Bcl-2 and cyclin-D1 expression and upregulates p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a slow release pattern and significant inhibition of α-amylase
Dosage Effects in Animal Models
In animal models, administration of this compound inhibited tumor nodule formation in the lungs by 68% and markedly increased the survival rate of the metastatic tumor-bearing animals
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Nomilin se puede extraer de las frutas cítricas utilizando varios métodos. Un método común implica el uso de cromatografía líquida de alto rendimiento (HPLC) para separar y cuantificar los limonoides presentes en las frutas cítricas . El proceso de extracción generalmente implica los siguientes pasos:
Preparación de la muestra: Las frutas cítricas se lavan, se pelan y se retiran las semillas. Luego, la fruta se homogeneiza para crear una muestra uniforme.
Extracción: La muestra homogeneizada se mezcla con un solvente adecuado, como metanol o etanol, para extraer los limonoides.
Filtración: La mezcla se filtra para eliminar cualquier partícula sólida.
Análisis por HPLC: El extracto filtrado se somete a análisis por HPLC para separar y cuantificar los limonoides, incluido el this compound.
Análisis De Reacciones Químicas
Nomilin se somete a varias reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Algunas reacciones comunes incluyen:
Comparación Con Compuestos Similares
Nomilin es único entre los limonoides debido a su amplia gama de actividades biológicas y su presencia en varias frutas cítricas. Algunos compuestos similares incluyen:
Limonina: La limonina es otro limonoide que se encuentra en las frutas cítricas.
Dihydrothis compound: Dihydrothis compound es una forma reducida de this compound y tiene diferentes propiedades biológicas en comparación con el this compound.
Propiedades
IUPAC Name |
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOJFFZKAUIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909978 | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063-77-0 | |
| Record name | Nomilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nomilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nomilin's primary mechanism of action in exhibiting anti-inflammatory effects?
A1: this compound directly binds to myeloid differentiation protein-2 (MD-2) []. This interaction disrupts the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex, effectively inhibiting the downstream activation of the NF-κB signaling pathway [].
Q2: What are the downstream consequences of this compound inhibiting the NF-κB pathway?
A2: By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β []. This, in turn, helps alleviate the inflammatory response triggered by LPS [].
Q3: How does this compound affect the PKA/CREB signaling pathway in B16F10 melanoma cells?
A3: this compound downregulates the expression of p-CREB and p-PKA in B16F10 cells []. This downregulation subsequently suppresses the expression of melanogenesis-related factors such as MITF, tyrosinase, TRP-1, and TRP-2 [].
Q4: What role does this compound play in the regulation of MAP kinase activity in cardiovascular cells?
A4: this compound demonstrates significant regulatory effects on MAP kinases (ERK1/2 and p38) in HASMCs, HUVECs, and LMCs []. This regulation is particularly evident in reducing TNF-α-induced p38 MAP kinase activity in HASMCs [].
Q5: How does this compound contribute to the inhibition of tumor growth and metastasis?
A5: this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their invasive potential []. This involves the downregulation of Bcl-2 and cyclin-D1 expression and upregulation of p53, Bax, caspase-9, caspase-3, p21, and p27 gene expression [].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C30H36O9 and a molecular weight of 540.6 g/mol.
Q7: How does the presence of sucrose affect the bitterness perception of this compound in orange juice?
A7: Sucrose has been shown to decrease the bitterness perception of orange juice spiked with this compound []. This suggests that blending with juice containing higher sugar levels could be a potential strategy for managing bitterness [].
Q8: Does citric acid have the same effect as sucrose on the bitterness perception of this compound in orange juice?
A8: No, unlike sucrose, citric acid does not significantly affect the perceived bitterness of this compound in orange juice [].
Q9: Does this compound itself act as a catalyst in any known biological reactions?
A9: Based on the provided research papers, this compound does not appear to exhibit direct catalytic properties in biological reactions. Its mode of action primarily involves binding to target proteins and modulating downstream signaling pathways.
Q10: Have there been any studies employing computational modeling to understand the interaction of this compound with its target protein, hTGR5?
A10: Yes, in silico docking simulations were used to construct a binding model for the hTGR5-nomilin complex []. These simulations revealed four potential hydrophilic hydrogen-bonding interactions between this compound and hTGR5 [].
Q11: What structural features of this compound are crucial for its interaction with hTGR5?
A11: Three amino acid residues in hTGR5 (Q77ECL1, R80ECL1, and Y893.29) were identified as critical for this compound binding []. This suggests that the specific chemical environment around these residues plays a significant role in the interaction [].
Q12: How does the structure of this compound differ from limonin, and what impact does this have on their TGR5 ligand activity?
A12: this compound possesses a seven-membered A ring with an acetoxy group, while limonin has an A,A' ring system []. This structural difference contributes to this compound being a more potent activator of TGR5 compared to limonin [].
Q13: What is the role of the furan ring in this compound's structure?
A13: The presence of a furan ring is a common characteristic among limonoids, including this compound []. Modifications to this ring can significantly impact the biological activity of these compounds [].
Q14: What is the primary route of metabolism for this compound?
A14: this compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 [].
Q15: What are the major metabolites of this compound identified in vivo?
A15: The major metabolites of this compound identified are pyrrole and pyrrolinone derivatives, formed through the reaction of a reactive cis-butene-dial (BDA) intermediate with glutathione and N-acetylcysteine, respectively [].
Q16: Has a pharmacokinetic study been conducted for this compound?
A16: Yes, a pharmacokinetic study in rats showed that this compound could be detected in plasma after both intravenous and oral administration []. The study employed a validated UPLC-MS/MS method for accurate quantification [].
Q17: What is the effect of this compound on hamster buccal pouch carcinogenesis?
A17: Topical application of this compound has been shown to significantly reduce tumor burden in hamsters with DMBA-induced buccal pouch carcinogenesis [, ]. This reduction was attributed to a decrease in both tumor number and size [].
Q18: How does this compound affect HIV-1 replication?
A18: Both this compound and limonin exhibit inhibitory effects on HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocytes/macrophages []. This effect was observed in both acutely and chronically infected cells [].
Q19: Does this compound exhibit any activity against Aedes albopictus larvae?
A19: Yes, this compound demonstrates larvicidal activity against Aedes albopictus larvae []. In fact, it exhibits a lower LC50 value compared to limonin, suggesting higher potency [].
Q20: What analytical techniques are commonly employed for the isolation and characterization of this compound from citrus sources?
A21: Common techniques include column chromatography [, , , , , ], high-performance liquid chromatography (HPLC) [, , , , , , , , , , , , ], thin-layer chromatography (TLC) [, , , , ], mass spectrometry (MS) [, , , , , , , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, , , , ].
Q21: Does this compound demonstrate any effects on the immune system?
A23: Yes, this compound has been shown to modulate immune responses in mice. It can enhance white blood cell count, bone marrow cellularity, and antibody production, while also inhibiting delayed-type hypersensitivity reactions [].
Q22: Does this compound interact with any drug transporters, potentially affecting drug bioavailability?
A24: Yes, this compound has been shown to inhibit human P-glycoprotein (P-gp) in a concentration-dependent manner []. This inhibition suggests that this compound could potentially act as a bioavailability enhancer for drugs that are substrates of P-gp [].
Q23: How does this compound affect the activity of cytochrome P450 3A4 (CYP3A4)?
A25: this compound can inhibit CYP3A4 activity, specifically the 6β-hydroxylation of testosterone []. This inhibition is concentration-dependent and suggests a potential for drug interactions [].
Q24: Does this compound exhibit any inductive effects on drug-metabolizing enzymes?
A26: Yes, this compound can induce the activity of glutathione S-transferase (GST) in the liver and small intestine of mice []. This induction is dose-dependent and contributes to its chemopreventive properties [].
Q25: When were limonoids first identified as a distinct class of compounds?
A27: Limonoids were first identified as a distinct class of compounds in the 1930s, with research initially focusing on their bitter taste and impact on citrus juice quality [].
Q26: What are the potential applications of this compound in the food industry?
A28: this compound's ability to modulate bitterness perception in orange juice has significant implications for the citrus processing industry []. It suggests that adjusting the levels of this compound and other limonoids could be used to tailor the flavor profile of citrus products [, ].
Q27: How can the study of this compound's anti-cancer properties benefit from a multidisciplinary approach?
A29: Understanding the complex mechanisms of this compound's anti-cancer activity requires collaboration between disciplines such as phytochemistry, pharmacology, molecular biology, and oncology [, , , ]. This collaboration can lead to more effective drug development strategies and improved therapeutic outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


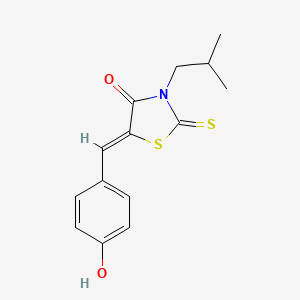
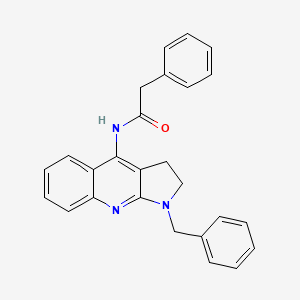
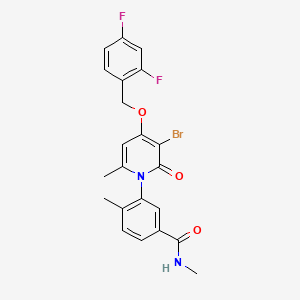


![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)

